molecular formula C16H28F3NO5S B14806307 tert-Butyl (2R,4R)-4-hydroxy-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate

tert-Butyl (2R,4R)-4-hydroxy-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate

Cat. No.: B14806307
M. Wt: 403.5 g/mol
InChI Key: JZULVLZCCKHGEV-CHWSQXEVSA-N
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Description

tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate typically involves multiple steps starting from readily available precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

    Attachment of the trifluorobutanesulfonyl group: This is typically done using sulfonylation reactions with reagents like trifluorobutanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions involving strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are typically used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluorobutanesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological receptors, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate
  • tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate is unique due to the presence of the trifluorobutanesulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C16H28F3NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H28F3NO5S/c1-15(2,3)25-14(22)20-11-13(21)10-12(20)6-4-8-26(23,24)9-5-7-16(17,18)19/h12-13,21H,4-11H2,1-3H3/t12-,13-/m1/s1

InChI Key

JZULVLZCCKHGEV-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCCS(=O)(=O)CCCC(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CCCS(=O)(=O)CCCC(F)(F)F)O

Origin of Product

United States

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